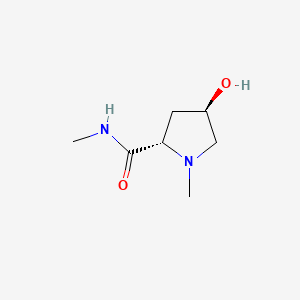
Dowex(R) SBR-C chloride form
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dowex® SBR-C chloride form: is a strongly basic anion exchange resin. It is composed of a styrene-divinylbenzene copolymer matrix with quaternary ammonium functional groups. This resin is widely used in various applications due to its high capacity for ion exchange and its stability across a broad pH range .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The preparation of Dowex® SBR-C chloride form involves the copolymerization of styrene and divinylbenzene to form a cross-linked polymer matrix. This matrix is then chloromethylated and subsequently aminated with trimethylamine to introduce the quaternary ammonium functional groups .
Industrial Production Methods: : Industrially, the production of Dowex® SBR-C chloride form follows a similar process but on a larger scale. The polymerization and functionalization steps are optimized for efficiency and yield, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions: : Dowex® SBR-C chloride form primarily undergoes ion exchange reactions. It can exchange its chloride ions with other anions in solution, such as sulfate, nitrate, and bicarbonate .
Common Reagents and Conditions: : The ion exchange reactions typically occur in aqueous solutions at ambient temperatures. The resin is often used in packed columns, where the solution is passed through the resin bed to facilitate the exchange process .
Major Products Formed: : The major products formed from these reactions are the exchanged anions, which are released into the solution, and the resin with the newly bound anions .
Scientific Research Applications
Chemistry: : In chemistry, Dowex® SBR-C chloride form is used for demineralization, deionization, and purification processes. It is also employed in chromatographic separations and as a catalyst in certain organic reactions .
Biology and Medicine: : In biological and medical research, this resin is used for the purification of biomolecules, such as proteins and nucleic acids. It is also utilized in the preparation of pharmaceutical compounds and in diagnostic assays .
Industry: : Industrial applications include water treatment, where it is used to remove anions from water, and in the food and beverage industry for decolorization and purification processes .
Mechanism of Action
The mechanism by which Dowex® SBR-C chloride form exerts its effects is through ion exchange. The quaternary ammonium groups on the resin attract and bind anions from the solution, releasing chloride ions in exchange. This process continues until the resin reaches its capacity for ion exchange .
Comparison with Similar Compounds
Similar Compounds: : Similar anion exchange resins include Amberlite IRA-400, Amberlite IRA-410, and AmberChrom 1X4 chloride form .
Uniqueness: : Dowex® SBR-C chloride form is unique due to its high capacity for ion exchange, broad pH stability, and its specific particle size distribution, which makes it suitable for deep-bed condensate polishing and mixed-bed applications .
Properties
CAS No. |
121181-80-4 |
|---|---|
Molecular Formula |
C30H35N5O6 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




